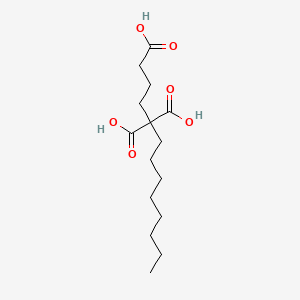

Dodecane-1,4,4-tricarboxylic acid

Description

Dodecane-1,4,4-tricarboxylic acid is a long-chain aliphatic tricarboxylic acid featuring a 12-carbon backbone with three carboxyl groups positioned at the 1st, 4th, and 4th carbon atoms. Tricarboxylic acids are critical in organic synthesis, catalysis, and biochemistry, particularly in metabolic pathways like the tricarboxylic acid (TCA) cycle .

Properties

CAS No. |

93929-14-7 |

|---|---|

Molecular Formula |

C15H26O6 |

Molecular Weight |

302.36 g/mol |

IUPAC Name |

dodecane-1,4,4-tricarboxylic acid |

InChI |

InChI=1S/C15H26O6/c1-2-3-4-5-6-7-10-15(13(18)19,14(20)21)11-8-9-12(16)17/h2-11H2,1H3,(H,16,17)(H,18,19)(H,20,21) |

InChI Key |

QFJQPALXNSIVHW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCC(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Trimerization of 1,3-Butadiene

The process begins with the cyclotrimerization of 1,3-butadiene using a Ziegler-Natta catalyst (e.g., TiCl₄ and AlCl₃) at 70–80°C and 2 bar pressure. This yields cyclododeca-1,5,9-triene (CDDT), a 12-membered cyclic triene. Key parameters include:

Epoxidation and Ring-Opening

CDDT undergoes epoxidation with oxygen or hydrogen peroxide to form epoxycyclododeca-5,9-diene (ECDDD). Using 99.9% oxygen at 100°C and 450 kPa achieves 80–96% yield. Subsequent ring-opening via acid-catalyzed hydrolysis generates cyclododecanol (CDDA) and cyclododecanone (CDDK).

Nitric Acid Oxidation for Carboxylation

The CDDA/CDDK mixture is oxidized with concentrated nitric acid in the presence of Cu/V catalysts (e.g., Cu(NO₃)₂ and NH₄VO₃) at 80–120°C. For DDDA synthesis, this step yields ~85% dodecanedioic acid. To introduce a third carboxyl group, two modifications are proposed:

- Extended Oxidation Time : Prolonging nitric acid treatment to overoxidize methylene groups adjacent to existing carboxyls.

- Radical Initiators : Adding peroxides (e.g., H₂O₂) to promote C-H activation at tertiary carbons.

Hypothetical Pathway :

$$

\text{CDDK} \xrightarrow[\text{HNO}3, \text{Cu/V}]{\text{Extended Time}} \text{Dodecane-1,4,4-tricarboxylic acid} + \text{C}{6}\text{-C}_{10}\ \text{byproducts}

$$

Challenges: Overoxidation risks chain degradation, necessitating precise temperature control (70–90°C).

Ozonolysis-Based Synthesis from Unsaturated Precursors

The ozonolysis of cyclic or linear alkenes, followed by oxidative workup, offers a route to polycarboxylic acids. A Chinese patent (CN109503617A) demonstrates this approach for cyclopentanetricarboxylic acid synthesis, adaptable to dodecane systems.

Substrate Selection

Ozonolysis and Oxidation

Ozonolysis at -20°C in dichloromethane cleaves double bonds to carbonyl groups. Subsequent oxidation with H₂O₂/HCOOH converts carbonyls to carboxyls:

$$

\text{C}{12}\text{H}{18} \xrightarrow{\text{O}3} \text{C}{12}\text{H}{15}(\text{O}3)3 \xrightarrow{\text{H}2\text{O}2} \text{C}{12}\text{H}{17}(\text{COOH})3

$$

Conditions :

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| H₂O₂:Molar Ratio | 3:1 | Maximizes carboxylation |

| Temperature | 50°C | Balances rate vs. overoxidation |

Hydrocarboxylation of Dodecene Derivatives

Transition-metal-catalyzed carbonylation introduces carboxyl groups to alkenes. A two-step process is proposed:

Initial Carbonylation

1,4-Dodecadiene reacts with CO and H₂O under hydroesterification conditions:

$$

\text{CH}2=CH-(CH2)8-CH=CH2 + 2\text{CO} + 2\text{H}2\text{O} \xrightarrow{\text{PdCl}2} \text{HOOC-(CH}2\text{)}8-\text{CH}_2\text{COOH} + \text{byproducts}

$$

Catalyst System : PdCl₂ with phosphine ligands (e.g., PPh₃) at 80°C and 50 bar CO.

Secondary Carbonylation

The diacid undergoes allylic bromination followed by Koch-Haaf carboxylation:

$$

\text{HOOC-(CH}2\text{)}8-\text{CH}2\text{COOH} \xrightarrow[\text{HBr}]{NBS} \text{Br-(CH}2\text{)}8-\text{CH(COOH)}2 \xrightarrow{\text{H}2\text{SO}4, \text{CO}} \text{this compound}

$$

Challenges : Regioselectivity in bromination and carboxylation steps.

Biosynthetic Approaches

Whole-cell biocatalysis, as demonstrated for dodecanedioic acid, could be extended to tricarboxylic acids via enzyme engineering.

Pathway Design in Yarrowia lipolytica

- Hydroxylation : Expressing cytochrome P450 enzymes (e.g., CYP52M1) to hydroxylate dodecane at C4 and C8 positions.

- Oxidation : Deploying alcohol dehydrogenases (ADH) and aldehyde dehydrogenases (ALDH) to convert hydroxyls to carboxyls.

Hypothetical Strain :

| Enzyme | Function | Source Organism |

|---|---|---|

| CYP52M1 | ω-1 Hydroxylation of alkanes | Candida maltosa |

| ADH1 | Alcohol to aldehyde oxidation | Pseudomonas spp. |

| ALDH3 | Aldehyde to carboxyl oxidation | E. coli |

Fermentation Parameters :

- Substrate: Ricinoleic acid (C18:1-OH) as precursor.

- Yield: Theoretical ~30% based on DDDA production.

Comparative Analysis of Methods

*Estimated for tricarboxylic acid synthesis.

Chemical Reactions Analysis

Types of Reactions: Dodecane-1,4,4-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

Substitution: The carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: Alcohols.

Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dodecane-1,4,4-tricarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dodecane-1,4,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in the tricarboxylic acid cycle, contributing to energy production and metabolic regulation . Its carboxyl groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The asymmetric positioning of carboxyl groups in this compound contrasts with the symmetric arrangement in propane-1,2,3-tricarboxylic acid, which may alter reactivity in decarboxylation or hydrogenation reactions .

- Aromatic vs. Aliphatic Systems: Aromatic tricarboxylic acids (e.g., 1-Aminobenzene-3,4,5-tricarboxylic acid) exhibit distinct electronic properties due to conjugation, whereas aliphatic analogs like aconitic acid undergo rapid decarboxylation under catalytic conditions .

Decarboxylation and Hydrogenation

- Aconitic acid (unsaturated tricarboxylic acid) is rapidly decarboxylated and hydrogenated to methylsuccinic acid under optimized catalytic conditions, highlighting the role of unsaturation in reactivity .

- Propane-1,2,3-tricarboxylic acid exhibits a lower onset temperature for hydrogenation compared to decarboxylation, suggesting competitive reaction pathways influenced by chain length and substituent density .

- This compound : The long aliphatic chain may stabilize intermediates during decarboxylation, though direct data are lacking. Its asymmetric structure could favor selective hydrogenation or esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.